molecular formula C22H42Cl2N2OS B070822 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride CAS No. 172421-34-0

1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride

Cat. No. B070822
M. Wt: 453.6 g/mol
InChI Key: ALPKUNUGYNKQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride, also known as SCI-65, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SCI-65 is a small molecule that has been identified as a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream kinase JAK2. This interaction plays a crucial role in the development of various types of cancers, making SCI-65 a promising candidate for cancer therapy.

Mechanism Of Action

The mechanism of action of 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride involves the inhibition of the protein-protein interaction between STAT3 and JAK2. This interaction is essential for the activation of STAT3, which is a transcription factor that plays a crucial role in the development and progression of various types of cancers. By inhibiting this interaction, 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride prevents the activation of STAT3, leading to the inhibition of cancer cell growth and proliferation.

Biochemical And Physiological Effects

1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of STAT3, which is a crucial step in its activation. Moreover, 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride has been shown to inhibit the expression of various genes that are involved in cancer cell growth and proliferation. Additionally, 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride has been shown to induce the expression of genes that are involved in apoptosis, leading to the death of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride is its potent inhibitory activity against the STAT3-JAK2 interaction, which makes it a promising candidate for cancer therapy. Moreover, 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride has been shown to have low toxicity and high selectivity towards cancer cells, making it a desirable therapeutic agent. However, one of the limitations of 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride is its relatively low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride. One of the main areas of focus is the development of more efficient synthesis methods that can improve the yield and purity of 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride in vivo, which can provide valuable information for its clinical development. Moreover, the potential synergistic effects of 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride with other cancer therapies, such as chemotherapy and radiation therapy, need to be explored. Finally, the development of novel derivatives of 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride with improved pharmacological properties can lead to the discovery of more potent and selective cancer therapeutics.

Synthesis Methods

The synthesis of 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride involves a multi-step process that starts with the reaction between cyclohexanone and sulfur dioxide to form the sulfoxide intermediate. This intermediate is then reacted with piperidine to form the corresponding sulfinamide. The sulfinamide is subsequently oxidized to the sulfinyl compound using hydrogen peroxide and catalytic amounts of sodium tungstate. Finally, the sulfinyl compound is reacted with hydrochloric acid to form the dihydrochloride salt of 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride.

Scientific Research Applications

1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer cells. Moreover, 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome in cancer therapy. Additionally, 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process.

properties

CAS RN

172421-34-0

Product Name

1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride

Molecular Formula

C22H42Cl2N2OS

Molecular Weight

453.6 g/mol

IUPAC Name

1-[2-(2-piperidin-1-ylcyclohexyl)sulfinylcyclohexyl]piperidine;dihydrochloride

InChI

InChI=1S/C22H40N2OS.2ClH/c25-26(21-13-5-3-11-19(21)23-15-7-1-8-16-23)22-14-6-4-12-20(22)24-17-9-2-10-18-24;;/h19-22H,1-18H2;2*1H

InChI Key

ALPKUNUGYNKQGW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CCCCC2S(=O)C3CCCCC3N4CCCCC4.Cl.Cl

Canonical SMILES

C1CCN(CC1)C2CCCCC2S(=O)C3CCCCC3N4CCCCC4.Cl.Cl

synonyms

1-[2-[2-(1-piperidyl)cyclohexyl]sulfinylcyclohexyl]piperidine dihydroc hloride

Origin of Product

United States

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